trans-3-(3-Pyridyl)acrylic acid (CAS: 19337-97-4) is a rigid, bifunctional N,O-donor ligand and high-value synthetic intermediate characterized by a hard carboxylate group and a soft pyridyl nitrogen separated by a trans-alkene linker. Exhibiting a melting point of 232–235 °C (decomposition), this solid compound is engineered for applications requiring precise spatial geometry . Its dual coordination sites make it a highly specified building block for constructing heterometallic coordination polymers and luminescent metal-organic frameworks (MOFs) . Beyond materials science, it serves as an essential precursor in the pharmaceutical synthesis of aminomethyl benzimidazoles and aminopyridines, where its exact structural configuration is non-negotiable for target binding .
Generic substitution with closely related analogs, such as trans-3-(4-Pyridyl)acrylic acid or saturated 3-pyridinepropionic acid, fails across both materials and pharmaceutical workflows due to strict geometric and electronic requirements. In coordination chemistry, shifting the nitrogen from the meta (3-position) to the para (4-position) alters the coordination vector from a ~120° bend to a linear 180° axis, which fundamentally changes the resulting framework topology from targeted 1D zigzag chains or 2D layers to entirely different interpenetrating networks [1]. In medicinal chemistry, the meta-positioned nitrogen is strictly required to satisfy specific hydrogen-bonding or metal-coordination constraints within enzyme active sites, such as gelatinase B, rendering the 2-pyridyl and 4-pyridyl isomers inactive . Furthermore, substituting the rigid trans-alkene with a saturated linker eliminates the molecule's capacity for solid-state [2+2] photodimerization, destroying its utility in synthesizing complex cyclobutane derivatives [1].
The positional isomerism of the pyridyl nitrogen dictates the resulting framework topology in coordination polymers. trans-3-(3-Pyridyl)acrylic acid provides a ~120° coordination vector between the carboxylate and the pyridyl nitrogen [1]. When reacted with transition metals (e.g., Cu(I), Ag(I)) or lanthanides, this specific angle allows the ligand to form distinct 1D zigzag chains or highly stable 2D layered structures with distinct photoluminescent properties[2]. In direct contrast, the trans-3-(4-Pyridyl)acrylic acid comparator provides a linear 180° vector, which forces the assembly into completely different architectures, such as highly interpenetrating diamondoid networks [1].
| Evidence Dimension | Coordination Vector and Framework Dimensionality |
| Target Compound Data | ~120° bend angle yielding 1D zigzag chains or 2D layered structures |
| Comparator Or Baseline | trans-3-(4-Pyridyl)acrylic acid (linear 180° vector yielding interpenetrating networks) |
| Quantified Difference | 60° difference in coordination angle fundamentally altering MOF topology |
| Conditions | Solvothermal/hydrothermal synthesis with transition metals or lanthanides |
Procuring the exact 3-pyridyl isomer is mandatory for researchers targeting specific non-linear framework topologies or specific pore geometries in novel MOFs.
trans-3-(3-Pyridyl)acrylic acid is a critical synthetic intermediate for preparing aminomethyl benzimidazole-based gelatinase B (MMP-9) inhibitors and aminopyridine-based antibacterial enoyl acyl carrier protein reductase (FabI) inhibitors. The meta-position (3-position) of the nitrogen atom on the pyridine ring is essential for establishing the correct hydrogen-bonding or metal-coordination geometry within the target enzyme's active site. Substituting with 2-pyridyl or 4-pyridyl isomers misaligns the basic nitrogen vector, severely compromising target affinity and inhibitory potency .
| Evidence Dimension | Enzyme Pocket Binding Geometry |
| Target Compound Data | 3-pyridyl substitution provides the targeted vector for active site binding |
| Comparator Or Baseline | 2-pyridyl or 4-pyridyl isomers |
| Quantified Difference | Critical misalignment of the nitrogen hydrogen-bond acceptor/donor vector |
| Conditions | Pharmaceutical intermediate synthesis for MMP-9 or FabI targets |
For pharmaceutical procurement, generic substitution with other positional isomers will result in inactive APIs, making the 3-pyridyl isomer strictly non-interchangeable.
trans-3-(3-Pyridyl)acrylic acid undergoes solid-state [2+2] cycloaddition under UV irradiation to form complex cyclobutane-based bifunctional ligands (e.g., 3,4-bis(3'-pyridyl)cyclobutane-1,2-dicarboxylic acid) [1]. While the free neutral ligand achieves only ~66% conversion due to suboptimal crystal packing, coordinating the ligand with Ag(I) utilizes argentophilic interactions to align the C=C bonds within the reactive distance (<4.2 Å) [1]. This templating strategy enables highly efficient, head-to-head solid-state photodimerization, overcoming the yield limitations of the uncoordinated baseline material[2].
| Evidence Dimension | Solid-state photodimerization conversion |
| Target Compound Data | Highly efficient conversion when templated via Ag(I) argentophilic interactions (C=C distance <4.2 Å) |
| Comparator Or Baseline | Free neutral trans-3-(3-Pyridyl)acrylic acid (~66% conversion limit) |
| Quantified Difference | Significant increase in conversion efficiency via metal-templating |
| Conditions | Solid-state UV irradiation (λ > 290 nm) |
Buyers sourcing precursors for cyclobutane-dicarboxylate ligands can drastically optimize yields by employing this specific compound in metal-templated solid-state synthesis rather than solution-phase reactions.
Commercial grades of trans-3-(3-Pyridyl)acrylic acid are procured at 99% purity, which is critical for its use as a bifunctional ligand in coordination polymer synthesis. Impurities, particularly traces of the cis-isomer or unreacted starting materials, act as chain terminators or induce structural defects in the targeted 1D zigzag chains or 2D layered structures . Procuring the high-purity trans-isomer ensures consistent argentophilic interactions and precise C=C bond alignment, which are absolute prerequisites for predictable photoluminescence properties and subsequent solid-state reactivity .
| Evidence Dimension | Framework Defect Rate and Polymerization Consistency |
| Target Compound Data | 99% pure trans-isomer (consistent 1D/2D framework propagation) |
| Comparator Or Baseline | Lower purity or mixed cis/trans grades |
| Quantified Difference | Elimination of cis-isomer chain terminators |
| Conditions | Hydrothermal/solvothermal MOF synthesis |
Procuring the strictly controlled 99% trans-isomer is essential to prevent batch-to-batch variability and structural defects in high-value coordination polymers and luminescent materials.
Due to its ~120° coordination vector and bifunctional hard/soft binding sites, trans-3-(3-Pyridyl)acrylic acid is the required building block for constructing 1D zigzag chains and 2D layered metal-organic frameworks with transition metals (e.g., Cu, Ag) and lanthanides. Its specific geometry prevents the formation of highly interpenetrating networks seen with the 4-pyridyl analog [1].
The compound serves as an indispensable, non-interchangeable precursor for aminomethyl benzimidazoles and aminopyridines. The exact meta-positioning of the nitrogen ensures the correct spatial alignment required for binding in the active sites of gelatinase B (MMP-9) and enoyl acyl carrier protein reductase (FabI) .
Leveraging its rigid trans-alkene structure, this compound is structurally required for solid-state [2+2] photodimerization. When templated with Ag(I) to optimize C=C bond distances, it provides a highly efficient, high-yield route to complex 3,4-bis(3'-pyridyl)cyclobutane-1,2-dicarboxylic acid ligands for advanced materials research [2].
Irritant